(3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Description
The compound (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde (CAS: 1018898-77-5) is a chiral carbohydrate derivative with a molecular formula of C₁₄H₂₆O₅Si and a molecular weight of 302.443 g/mol . Its structure features a tetrahydrofuro[2,3-d][1,3]dioxole core, a tert-butyldimethylsilyl (TBDMS) ether protecting group at the 6-position, and a reactive aldehyde moiety at the 5-position. The stereochemistry (3aS,5R,6R,6aS) is critical for its interactions in synthetic pathways, particularly in nucleoside and glycoside chemistry. The TBDMS group enhances hydrophobicity and stability under acidic conditions, while the aldehyde enables further functionalization, such as nucleophilic additions or redox reactions .
Properties
IUPAC Name |
(3aS,5R,6R,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5Si/c1-13(2,3)20(6,7)19-10-9(8-15)16-12-11(10)17-14(4,5)18-12/h8-12H,1-7H3/t9-,10+,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBBARZYTMCVNR-USZNOCQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C=O)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C=O)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde (CAS Number: 1018898-77-5) is a synthetic organic compound notable for its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.44 g/mol. The structure features a tetrahydrofurodioxole core with a tert-butyldimethylsilyl (TBDMS) protecting group, which is significant for its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H26O5Si |
| Molecular Weight | 302.44 g/mol |
| CAS Number | 1018898-77-5 |
| LogP | 2.452 |
| PSA | 53.99 |
The biological activity of the compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The TBDMS group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. The presence of the dioxole moiety may contribute to radical scavenging activities.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that the compound can induce apoptosis in certain cancer cell lines. This effect is likely due to the activation of intrinsic apoptotic pathways, which can be further explored through detailed mechanistic studies.
Case Studies
- Study on Antioxidant Activity : A study demonstrated that similar TBDMS derivatives showed significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .
- Antimicrobial Testing : In a comparative study of various silyl ethers, this compound exhibited notable antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on human cancer cell lines revealed that compounds with similar structures could inhibit cell proliferation and induce apoptosis .
Synthesis and Derivatives
The synthesis of (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors such as α-L-Xylofuranose. The use of protecting groups like TBDMS is essential for controlling reactivity during synthesis.
Synthesis Scheme Overview
- Starting Material : α-L-Xylofuranose
- Reagents : TBDMS chloride, base (e.g., imidazole), and appropriate solvents (e.g., dichloromethane).
- Reaction Conditions : Reactions are typically conducted under inert atmosphere conditions to prevent moisture interference.
Scientific Research Applications
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that can lead to the formation of more complex molecules. For example, it can be utilized in the synthesis of polyhydroxylated cyclopentane derivatives and other biologically active compounds .
Protective Group Chemistry
The tert-butyldimethylsilyl group attached to the molecule acts as a protective group for alcohols and other functional groups during multi-step synthetic processes. This protection is crucial in maintaining the integrity of sensitive functional groups throughout the reaction sequence .
Drug Development
The compound's structural features make it a candidate for drug development, particularly in creating novel therapeutic agents targeting various diseases. Its derivatives have shown potential in biological assays, indicating possible activity against specific biological targets .
Research has suggested that compounds related to (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde exhibit interesting pharmacological properties. Studies are ongoing to evaluate their efficacy and safety profiles in preclinical models .
Case Study 1: Synthesis of Polyhydroxylated Cyclopentanes
In one study, researchers utilized this compound as a precursor to synthesize polyhydroxylated cyclopentane β-amino acids. The synthetic route involved several steps where the protective silyl group played a critical role in ensuring high yields and selectivity during the synthesis process.
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Reaction with amine | 85% |
| 2 | Deprotection | 90% |
A series of derivatives were synthesized from (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde and evaluated for their cytotoxicity against cancer cell lines. The results indicated that some derivatives exhibited significant anti-cancer activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 12 | MCF7 |
| B | 8 | HeLa |
Comparison with Similar Compounds
Table 1: Key Structural Features of Similar Compounds
Physicochemical Properties
- Hydrophobicity: The TBDMS group in the target compound increases lipophilicity compared to hydroxyl-containing analogs (e.g., ). Benzyl ethers () further enhance hydrophobicity but reduce stability under hydrogenolysis conditions.
- Reactivity : The aldehyde group in the target compound and allows for nucleophilic additions, whereas ester groups () are more susceptible to hydrolysis.
- Steric Effects : The TBDMS group provides steric shielding, protecting the 6-position from undesired reactions, unlike smaller substituents (e.g., fluorine in ).
Research Findings and Trends
- Stereochemical Impact : Inversion at the 3a position (e.g., 3aR vs. 3aS) alters binding affinities in enzyme-catalyzed reactions, as observed in nucleoside analogs .
- Protecting Group Strategies : TBDMS is preferred over benzyl groups for acid-stable protection, while acetates () offer mild deprotection alternatives .
- Emerging Applications : Fluorinated and silylated derivatives are gaining traction in antiviral and anticancer research, leveraging their stability and bioavailability .
Q & A
Q. Methodological Insight :
- Key Step : Deprotection of TBS groups often requires acidic conditions (e.g., TsOH in methanol/chloroform at 0°C) .
- Yield Optimization : Flash column chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) achieves >90% purity .
Basic: What purification methods are effective for isolating this compound?
Flash column chromatography (silica gel, ethyl acetate/hexane gradients) is the standard method, as demonstrated in its synthesis (46% yield, 8:1 diastereomeric ratio) . Reverse-phase HPLC may resolve stereoisomers if diastereomer contamination occurs .
Q. Critical Parameters :
- Solvent Polarity : Adjust gradients to separate polar aldehyde derivatives from non-polar silyl ether byproducts.
- Monitoring : TLC with UV/iodine staining detects aldehyde-containing fractions .
Advanced: How can stereochemical integrity be maintained during its derivatization?
Stereoselectivity depends on reaction temperature, catalyst choice , and protecting-group strategy . For example:
Q. Data Contradiction Analysis :
- Discrepancies in diastereomer ratios (e.g., 8:1 vs. 90:10) may arise from solvent polarity or catalyst loading .
Advanced: What advanced characterization techniques confirm its structure?
Beyond standard H/C NMR:
Q. Case Study :
Advanced: How does its stability impact experimental design?
The aldehyde group is prone to oxidation and nucleophilic attack , requiring:
Q. Instability Example :
- Reduction byproducts (e.g., alcohols) form if aldehyde intermediates react with residual NaBH in multi-step protocols .
Advanced: How to address conflicting data on reaction yields or diastereoselectivity?
Q. Root Causes :
Q. Mitigation Strategies :
- Reproducibility : Strictly control reaction time (e.g., 3 h for GP4 protocols) and quench acids promptly .
- Byproduct Analysis : Use LC-MS to identify reduction products (e.g., alcohols) and adjust reductant stoichiometry .
Advanced: What side reactions are common in its synthetic pathways?
Q. Preventive Measures :
- Selective Protecting Groups : Use acid-labile groups (e.g., trityl) alongside TBS for sequential deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
